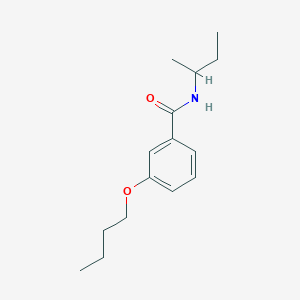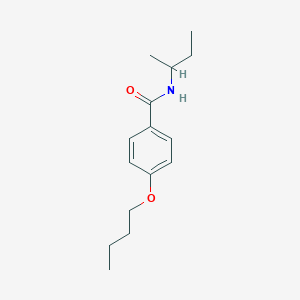![molecular formula C16H16ClN3O2 B267244 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide](/img/structure/B267244.png)
4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide, also known as CDC25A inhibitor II, is a chemical compound that has been studied extensively for its potential use in cancer treatment.
Wirkmechanismus
4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide inhibitor II binds to the active site of 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide and inhibits its phosphatase activity. This leads to the accumulation of phosphorylated proteins that are involved in cell cycle regulation, ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide inhibitor II has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models. However, the compound has not been extensively studied for its effects on normal cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide inhibitor II is its specificity for 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide. This allows for targeted inhibition of cancer cells without affecting normal cells. However, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide inhibitor II. One area of interest is the development of more soluble analogs of the compound that can be used in lab experiments and potentially in clinical trials. Another area of interest is the study of the compound's effects on normal cells and tissues, as well as its potential use in combination with other cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide inhibitor II and its potential for clinical use in cancer treatment.
Synthesemethoden
The synthesis of 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide inhibitor II involves the reaction of 3-chloroaniline with N,N-dimethylbenzamide in the presence of a coupling reagent. The resulting product is then treated with phosgene to form the final compound. This synthesis method has been reported in several research articles and has been successfully replicated in different laboratories.
Wissenschaftliche Forschungsanwendungen
4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide inhibitor II has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide, a phosphatase that is overexpressed in many types of cancer. Inhibition of 4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide leads to cell cycle arrest and apoptosis, making this compound a promising candidate for cancer therapy.
Eigenschaften
Produktname |
4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide |
|---|---|
Molekularformel |
C16H16ClN3O2 |
Molekulargewicht |
317.77 g/mol |
IUPAC-Name |
4-[(3-chlorophenyl)carbamoylamino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C16H16ClN3O2/c1-20(2)15(21)11-6-8-13(9-7-11)18-16(22)19-14-5-3-4-12(17)10-14/h3-10H,1-2H3,(H2,18,19,22) |
InChI-Schlüssel |
ZFCANXUNKDABRC-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Kanonische SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B267161.png)
![N-[3-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267162.png)
![N-[2-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B267163.png)
![2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267165.png)





![1-[1-benzyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrrole](/img/structure/B267177.png)
![N-[2-(allyloxy)phenyl]-2-(4-chloro-2,3-dimethylphenoxy)acetamide](/img/structure/B267182.png)
![2-(2-chlorophenoxy)-N-[4-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B267183.png)
![4-[2-(2-Ethoxyethoxy)anilino]-4-oxobutanoic acid](/img/structure/B267184.png)
